5,6,7,9-Tetrahydro-8-thia-5-aza-benzocycloheptene8,8-dioxide

Overview

Description

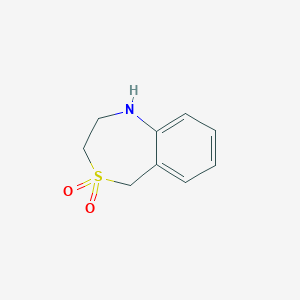

5,6,7,9-Tetrahydro-8-thia-5-aza-benzocycloheptene 8,8-dioxide is a heterocyclic compound with the molecular formula C9H11NO2S. This compound is known for its unique structure, which includes a sulfur atom and an aza-benzocycloheptene ring system.

Preparation Methods

The synthesis of 5,6,7,9-Tetrahydro-8-thia-5-aza-benzocycloheptene 8,8-dioxide involves several steps. One common method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions. This reaction yields the corresponding tricyclic indole, which can be further processed to obtain the desired compound . Industrial production methods may involve optimization of reaction conditions to improve yield and purity .

Chemical Reactions Analysis

5,6,7,9-Tetrahydro-8-thia-5-aza-benzocycloheptene 8,8-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5,6,7,9-Tetrahydro-8-thia-5-aza-benzocycloheptene 8,8-dioxide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5,6,7,9-Tetrahydro-8-thia-5-aza-benzocycloheptene 8,8-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

5,6,7,9-Tetrahydro-8-thia-5-aza-benzocycloheptene 8,8-dioxide can be compared with other similar compounds, such as:

- Thieno[3,2-d]pyrimidin-2-amine

- 6-Bromothieno[3,2-d]pyrimidin-2-amine

- 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethanamine

These compounds share structural similarities but differ in their chemical properties and biological activities.

Biological Activity

5,6,7,9-Tetrahydro-8-thia-5-aza-benzocycloheptene 8,8-dioxide (CAS Number: 1211594-99-8) is a compound with significant biological activity that has garnered attention for its potential applications in various therapeutic areas. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₁N₁O₂S

- Molecular Weight : 185.25 g/mol

- Structure : The compound features a bicyclic structure with a thiazole moiety and an azabenzocycloheptene framework.

The biological activity of 5,6,7,9-tetrahydro-8-thia-5-aza-benzocycloheptene 8,8-dioxide is primarily attributed to its role as a DNA methyltransferase inhibitor . Inhibition of DNA methyltransferases (DNMTs) is crucial for reactivating silenced genes in cancer cells. This mechanism has been extensively studied in related compounds such as 5-azacytidine and 5-aza-2'-deoxycytidine, which have shown significant cytotoxic effects in various cancer cell lines by reversing aberrant DNA methylation patterns .

Efficacy in Cancer Models

Research indicates that compounds similar to 5,6,7,9-tetrahydro-8-thia-5-aza-benzocycloheptene 8,8-dioxide exhibit notable cytotoxicity in human cancer cell lines. Here are some key findings:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Azacytidine | Various leukemia cell lines | 0.1 - 10 | DNMT inhibition leading to demethylation |

| 5-Aza-2'-deoxycytidine | Human lung cancer cells | 0.5 - 15 | Induction of apoptosis and cell cycle arrest |

| 5,6,7,9-Tetrahydro-8-thia-5-aza-benzocycloheptene 8,8-dioxide | TBD | TBD | Hypothesized DNMT inhibition |

Case Studies

- Study on Cytotoxicity : A study demonstrated that DNA methyltransferase inhibitors like 5-Aza-CdR induced significant apoptosis in human cancer cell lines through activation of p53-dependent pathways. The study highlighted the importance of DNMT1 in mediating these effects .

- Mechanistic Insights : Another investigation focused on the cellular mechanisms activated by DNMT inhibitors. It was found that treatment led to increased levels of γ-H2AX and DNA fragmentation indicative of DNA damage response pathways being triggered .

Potential Therapeutic Applications

Given its biological activity as a DNMT inhibitor, 5,6,7,9-tetrahydro-8-thia-5-aza-benzocycloheptene 8,8-dioxide may have potential applications in:

- Cancer Therapy : As a candidate for further development in treating various malignancies by reversing epigenetic silencing.

- Neurological Disorders : Emerging studies suggest that epigenetic modulation may also benefit conditions like Alzheimer’s disease.

Properties

IUPAC Name |

1,2,3,5-tetrahydro-4λ6,1-benzothiazepine 4,4-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c11-13(12)6-5-10-9-4-2-1-3-8(9)7-13/h1-4,10H,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTAVLNDPCBSQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001214046 | |

| Record name | 4,1-Benzothiazepine, 1,2,3,5-tetrahydro-, 4,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001214046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211594-99-8 | |

| Record name | 4,1-Benzothiazepine, 1,2,3,5-tetrahydro-, 4,4-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211594-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,1-Benzothiazepine, 1,2,3,5-tetrahydro-, 4,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001214046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.